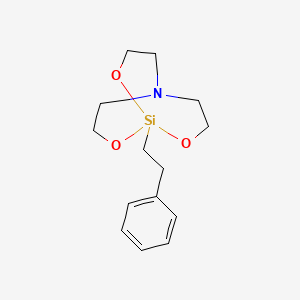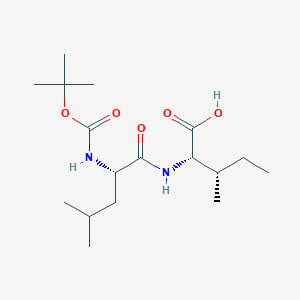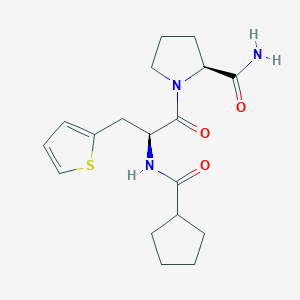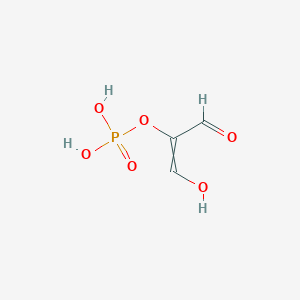![molecular formula C22H25NO B14491767 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 63574-51-6](/img/structure/B14491767.png)
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use an eight-membered ring as a starting material, leveraging its conformational bias to achieve highly diastereoselective reactions . The synthetic process may include reactions such as Michael additions and intramolecular Tsuji-Trost allylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Bicyclo[5.3.1]undecan-9-one: This compound shares a similar bicyclic core but lacks the phenyl groups and nitrogen atom.
(9S)-10-Azabicyclo[7.2.0]undecan-11-one: This compound has a different bicyclic structure and lacks the phenyl groups.
Uniqueness: 8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is unique due to its specific arrangement of phenyl groups and nitrogen within the bicyclic framework
Propriétés
Numéro CAS |
63574-51-6 |
|---|---|
Formule moléculaire |
C22H25NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
8,10-diphenyl-9-azabicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C22H25NO/c24-22-18-14-8-3-9-15-19(22)21(17-12-6-2-7-13-17)23-20(18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18-21,23H,3,8-9,14-15H2 |
Clé InChI |
GOYPWVYFVUDQMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(NC(C(C2=O)CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)





![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)


![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)




